Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate
Overview
Description
“Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate” is a chemical compound with the CAS number 1098102-93-2 . It is a solid substance .
Synthesis Analysis
The synthesis of this compound involves previously described methods . A paper reports that photosensitizers, which show absorption and emission in the long-wavelength region and high photosensitizing efficiency, can be formed in situ in cells from a 4,6-dibromothieno[3,4-b]thiophene derivative after white light irradiation .Molecular Structure Analysis
The molecular weight of “Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate” is 510.35 . Its IUPAC name is dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate . The InChI code for this compound is 1S/C19H26Br2O2S2/c1-2-3-4-5-6-7-8-9-10-11-12-23-19(22)15-13-14-16(24-15)18(21)25-17(14)20/h13H,2-12H2,1H3 .Physical And Chemical Properties Analysis
“Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate” is a solid substance . It has a boiling point of 521.5°C at 760 mmHg . The compound should be stored in a dark place, under an inert atmosphere, at 2-8°C .Scientific Research Applications
Polymer Films and Excited-State Dynamics
Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate has been utilized in studies focused on excited-state dynamics in polymer films. Specifically, its role in ultrafast singlet fission in low-bandgap polymer films has been explored. The transient absorption spectroscopy of such polymers indicates the formation of long-lived triplet excitons through singlet fission, which is a significant finding for photovoltaic applications (Kasai et al., 2015).
Conjugated Polymers in Photovoltaics
This chemical compound has also been a critical component in the synthesis of conjugated polymers for photovoltaic applications. Its incorporation into polymers leads to materials with desirable thermal, optical, and electrochemical properties, which are essential for efficient solar energy conversion (Xiao et al., 2014).
Synthesis and Applications in Organic Electronics
Studies have shown its use in the synthesis of various semiconducting polymers. These polymers demonstrate potential applications in organic electronics, such as thin-film transistors and organic photovoltaics, due to their unique electronic properties (Kim et al., 2015).
Low Bandgap Polymers
Research has focused on developing conjugated polymers with low band gaps and deep HOMO levels using dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate. These properties are critical for photovoltaic devices and other applications where efficient light absorption and energy conversion are required (Baek et al., 2010).
Capacitor Applications
It has also been used in the development of materials for capacitor applications. The synthesis of novel monomers incorporating this compound has led to the creation of electro-active materials that show promising characteristics for use in capacitors (Ates et al., 2014).
Organic Semiconductors
Moreover, it has been instrumental in designing and synthesizing organic semiconductors that can be doped by protonic acid, resulting in materials with broad absorption in the near-infrared range. Such materials are significant for developing high-performance organic electronic devices (Yin et al., 2022).
Safety And Hazards
The safety information for this compound includes the following hazard statements: H315-H319 . This means it can cause skin irritation (H315) and serious eye irritation (H319). The precautionary statements are P305+P351+P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .
Future Directions
The future directions for the use of this compound could involve its application in photodynamic therapy . The formation of photosensitizers in situ in cells from this compound after white light irradiation could be utilized to design effective biomaterials for long-term imaging and improved therapy .
properties
IUPAC Name |
dodecyl 4,6-dibromothieno[2,3-c]thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26Br2O2S2/c1-2-3-4-5-6-7-8-9-10-11-12-23-19(22)15-13-14-16(24-15)18(21)25-17(14)20/h13H,2-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOKPJYTDZFNDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=CC2=C(SC(=C2S1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26Br2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30702202 | |
Record name | Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30702202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate | |
CAS RN |
1098102-93-2 | |
Record name | Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30702202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.